molecular formula C16H11BrN2O3 B2898100 2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile CAS No. 301195-22-2

2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B2898100
CAS No.: 301195-22-2
M. Wt: 359.179
InChI Key: PDVZHJMQEVEPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile is a high-purity chemical reagent designed for pharmaceutical and oncology research applications. This compound belongs to the dihydropyrano[4,3-b]pyran class of heterocyclic molecules, which are recognized as promising scaffolds in anticancer drug discovery due to their ability to inhibit cyclin-dependent kinase-2 (CDK2), a validated therapeutic target for cancer treatment . Research on structurally analogous compounds has demonstrated potent anti-proliferative activity against human cancer cell lines, including SW-480 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma), with specific derivatives exhibiting IC50 values in the 26.6 to 42.6 μM range . The core pyranopyran structure is considered a privileged scaffold in medicinal chemistry, with natural and synthetic derivatives showing significant biological activities . Molecular docking studies of related analogs confirm favorable binding interactions within the CDK2 active site, while molecular dynamics simulations support complex stability . This product is synthesized via environmentally benign, one-pot multicomponent reactions, ensuring high purity and batch-to-batch consistency . It is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate personal protective equipment under controlled laboratory conditions.

Properties

IUPAC Name

2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c1-8-6-12-14(16(20)21-8)13(10(7-18)15(19)22-12)9-4-2-3-5-11(9)17/h2-6,13H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVZHJMQEVEPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protic Ionic Liquid-Catalyzed One-Pot Synthesis

A green and efficient method employs a protic ionic liquid (PIL) as a catalyst in aqueous media. The reaction combines 4-hydroxy-6-methylpyran-2-one (1.0 mmol), 2-bromobenzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in water at room temperature, catalyzed by a PIL such as triethylammonium acetate. The PIL facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition and cyclization with the pyrone. This method achieves yields of 82–88% within 2–3 hours , with the PIL recyclable for up to five cycles without significant activity loss.

Key Advantages :

  • Room-temperature conditions reduce energy consumption.
  • Aqueous solvent aligns with green chemistry principles.

Piperidine-Catalyzed Reflux in Methanol

A traditional approach involves refluxing equimolar quantities of 4-hydroxy-6-methylpyran-2-one , 2-bromobenzaldehyde , and malononitrile in methanol with piperidine (1–2 drops) as a base catalyst. The reaction proceeds via in situ formation of an arylmethylene malononitrile intermediate, which undergoes cyclocondensation with the pyrone. After 1–2 hours of reflux , the product precipitates upon cooling, yielding 75–80% after recrystallization from ethanol.

Analytical Data :

  • 1H NMR (DMSO-d6) : δ 2.16 (s, 7-CH3), 4.22 (s, 4-H), 6.21 (s, 8-H), 7.11–7.28 (m, 4-H arom. + NH2).
  • Melting Point : 232–234°C (lit. 236–238°C for analogous phenyl derivative).

Thiourea Dioxide-Promoted Synthesis in Water

Thiourea dioxide (10 mol%) in water at 70°C facilitates a one-pot reaction among 4-hydroxy-6-methylpyran-2-one , 2-bromobenzaldehyde , and malononitrile . The catalyst promotes concurrent Knoevenagel-Michael-cyclization steps, yielding 78–85% in 40–50 minutes . This method avoids toxic solvents and column chromatography, simplifying purification.

Comparative Efficiency :

Method Catalyst Solvent Time (h) Yield (%)
PIL Triethylammonium acetate Water 2–3 82–88
Piperidine Piperidine Methanol 1–2 75–80
Thiourea dioxide Thiourea dioxide Water 0.7–1.2 78–85

Mechanistic Insights

The synthesis proceeds through three stages:

  • Knoevenagel Condensation : 2-Bromobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
  • Michael Addition : The pyrone attacks the nitrile’s β-position, forming a tetrahedral intermediate.
  • Cyclization and Aromatization : Intramolecular nucleophilic attack and dehydration yield the fused pyran system.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) : 3340 cm⁻¹ (NH2), 2190 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
  • 13C NMR : δ 163.2 (C=O), 116.4 (C≡N), 56.8 (C-4), 20.1 (7-CH3).
  • Mass Spec (EI) : m/z 399 [M+H]+ (calc. 398.23 for C17H12BrN2O3).

Challenges and Optimization

  • Steric Effects : The 2-bromophenyl group’s ortho-substitution may slow reaction kinetics compared to para-substituted analogs.
  • Catalyst Loading : Excess piperidine (>2 drops) promotes side reactions, reducing yield.
  • Solvent Choice : Methanol offers faster kinetics, but water-based methods prioritize sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions might involve agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new drugs and therapeutic agents due to its potential bioactivity. Research has shown that similar compounds exhibit antiviral, anti-inflammatory, and anticancer properties.

Medicine: In medicine, this compound could be explored for its potential use in treating various diseases. Its unique structure may interact with biological targets in ways that could be beneficial for therapeutic purposes.

Industry: In the industry, this compound might find applications in the development of new materials or as a chemical intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism by which 2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The presence of the bromophenyl group suggests that it may bind to certain receptors or enzymes, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ortho-bromophenyl (target) vs. para-substituted analogs (e.g., 4-bromo, 4-methoxy) may exhibit distinct bioactivity due to steric and electronic differences.
  • Bioactivity : Para-substituted derivatives show lower IC₅₀ values (e.g., 1.4 μM for MCF-7 cells in ethyl carboxylate analogs ), suggesting para positions enhance anticancer potency.

Crystallographic and Electronic Differences

  • Steric Effects : The ortho-bromine in the target compound creates torsional strain, reducing planarity between the phenyl ring and the pyran core compared to para-substituted analogs .
  • Hydrogen Bonding: Amino and cyano groups form intermolecular bonds in crystal lattices, stabilizing structures. Derivatives with hydroxyl groups (e.g., 3,5-dibromo-4-hydroxyphenyl analog ) exhibit additional H-bonding networks.

Biological Activity

2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyran derivatives, characterized by a pyran ring fused with a carbonitrile group. Its molecular formula is C16H14BrN3O2, and it exhibits a melting point range of 239-242 °C. The presence of the bromine atom and the amino group contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, a derivative similar to this compound demonstrated potent antiproliferative effects against various cancer cell lines, including FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM. The mechanism involves inducing apoptosis and autophagy, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins during western blot analysis .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
FaDu1.73Induces apoptosis and autophagy
MCF-7N/AG2/M phase cell cycle arrest

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown anti-inflammatory properties . It selectively inhibits COX-2 over COX-1, suggesting its potential use in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of 2-amino derivatives often involves interaction with key cellular pathways:

  • Topoisomerase Inhibition : Compounds in this class have been identified as dual inhibitors of topoisomerase I and II, crucial for DNA replication and transcription.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing further cell division.
  • Oxidative Stress Reduction : It has been observed to reduce oxidative stress markers in treated cells, contributing to its cytoprotective effects.

Case Studies

A notable study involved the synthesis and biological evaluation of several analogs of this compound. These analogs were screened against a panel of cancer cell lines, demonstrating varying degrees of antiproliferative activity. The most promising analogs exhibited significant cytotoxicity and were further investigated for their ability to modify cellular signaling pathways associated with cancer progression .

Q & A

Q. Table 1: Synthesis Conditions Comparison

ReagentsSolvent/CatalystYieldReference
Malononitrile + AldehydeAcetic acid90%
β-Ketoester + IsatinEthanol/Water75–85%
Spiro-indole derivativesReflux (Toluene)60–70%

Which spectroscopic techniques are essential for characterizing this compound?

Basic
Key techniques include:

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., flattened-boat pyran conformation with puckering amplitude QT = 0.172 Å) .
  • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl) .
  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 411) .

How can researchers resolve discrepancies between experimental and computational data regarding the compound's stability?

Advanced
Discrepancies in stability predictions (e.g., DFT vs. experimental thermal analysis) can be addressed by:

Cross-validating crystallographic data (e.g., bond angles, torsion angles) with computational geometry optimization .

Performing DSC/TGA to experimentally determine thermal decomposition thresholds and compare with simulated energy profiles .

Analyzing hydrogen-bonding motifs (e.g., R22(12) and R22(14) ring patterns) using X-ray data to refine force-field parameters in MD simulations .

What strategies optimize reaction yields in the synthesis of bromophenyl-substituted pyrano derivatives?

Q. Advanced

  • Catalyst screening : Piperidine or triethylamine improves cyclization efficiency by deprotonating intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bromophenyl precursors, while aqueous ethanol reduces side reactions .
  • Temperature control : Maintaining 60–80°C prevents premature precipitation of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes with comparable yields (e.g., 85% in 20 minutes) .

What are the key structural features of this compound confirmed by crystallography?

Basic
X-ray studies reveal:

  • Pyran ring puckering : Flattened-boat conformation with θ = 105.077° .
  • Intermolecular hydrogen bonds : N–H⋯N and N–H⋯O interactions forming 3D networks .
  • Dihedral angles : Near-coplanarity (1.33°) between pyran and naphthoquinone rings, enhancing π-π stacking .

How does the bromophenyl substituent influence the compound's reactivity in nucleophilic reactions?

Advanced
The electron-withdrawing bromine atom:

  • Activates the pyran ring : Increases electrophilicity at C3, facilitating nucleophilic attack (e.g., substitution at C3-carbonitrile) .
  • Stabilizes intermediates : Resonance effects delocalize negative charge during enolate formation in aldol-like reactions .
  • Directs regioselectivity : Para-bromo substitution on phenyl groups favors meta-addition in electrophilic aromatic substitution .

What are common biological assays used to evaluate this compound's pharmacological potential?

Q. Basic

  • Enzyme inhibition assays : Measure IC₅₀ against targets like kinases or proteases using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .
  • Receptor binding studies : Radioligand displacement assays (e.g., α-2C adrenoreceptors) quantify affinity .

What is the role of intermolecular hydrogen bonding in the crystal packing of this compound?

Advanced
N–H⋯N and N–H⋯O hydrogen bonds generate edge-fused R₂²(12) and R₂²(14) motifs, which:

  • Stabilize the 3D lattice via cooperative interactions .
  • Reduce molecular flexibility, enhancing thermal stability (Tₘ > 250°C) .
  • Influence solubility by creating hydrophilic channels in the crystal lattice .

How is the purity of this compound assessed post-synthesis?

Q. Basic

  • HPLC : Retention time comparison against standards (e.g., C18 column, acetonitrile/water mobile phase) .
  • Melting point analysis : Sharp melting range (e.g., 573 K) indicates high purity .
  • TLC : Single spot under UV (Rf ~0.5 in ethyl acetate/hexane) .

What are the challenges in synthesizing spirocyclic analogs of this compound, and how can they be addressed?

Advanced
Challenges :

  • Low yields due to steric hindrance at spiro-junctions .
  • Epimerization during cyclization .
    Solutions :
  • Use bulky protecting groups (e.g., tert-butyl) to direct stereochemistry .
  • Optimize reaction time/temperature to minimize racemization (e.g., 0°C, 2 hours) .
  • Employ chiral catalysts (e.g., L-proline) for enantioselective synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.